Lauryl ether sulfate sodium

Descripción general

Descripción

Sodium Lauryl Ether Sulfate (SLES) is an anionic surfactant widely used in personal care products and household cleaning products . It is also known as Sodium Laureth Sulfate . It is an excellent detergent and has excellent emulsification and foamability . It is essentially a synthetic soap .

Synthesis Analysis

SLES is produced from chlorosulfonic acid, lauryl ethoxylate, and sodium hydroxide . The process involves the reaction of lauryl ethoxylate with chlorosulfonic acid (sulfation) .Molecular Structure Analysis

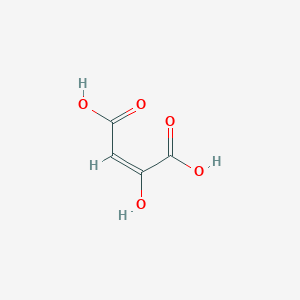

The molecular structure of SLES consists of a long hydrophobic chain of 12 carbon atoms (lauryl group) and a hydrophilic sulfate group (-OSO3-) connected to an ethoxylated chain of variable length . The chemical formula is CH3-(CH2)n-(O-CH2-CH2)p-OSO3Na, where n is the number of ethoxy (EO) groups and x + 1 provides the number of carbon atoms in the alkyl tail .Chemical Reactions Analysis

SLES is an anionic surfactant that self-assembles into phases when the concentration of surfactant molecules in solution is above a critical concentration . The particular arrangement of molecules taken is dependent on conditions such as the temperature, concentration, and surfactant type .Physical And Chemical Properties Analysis

SLES is a common anionic surfactant used in a large number of personal care products . It is an inexpensive surfactant that foams easily and is an excellent detergent . The commercial product is an aqueous solution that contains 30–70 wt% of SLES .Aplicaciones Científicas De Investigación

Environmental Impact and Cleaner Production : SLES is an important surfactant used in the Specialty Chemical Industry. A study by Nogueira et al. (2019) assessed the environmental performance of SLES, revealing its Global Warming Potential and Primary Energy Demand. They proposed cleaner production alternatives to improve environmental performance, such as using palm kernel oil or synthetic lauryl alcohol, and generating thermal energy from biomass (Nogueira et al., 2019).

Toxicology : The acute and chronic toxicity of SLES and its variants were studied in rats and mice, showing no evidence of toxic hazard to humans. This research by Tusing et al. (1962) provides crucial information on the safety profile of SLES in consumer products (Tusing et al., 1962).

Structural Studies : Hendrikse et al. (2022) used dissipative particle dynamics to simulate the phase diagram of SLES in water, including micellar and lyotropic liquid crystal phases. Their work helps understand the effect of ethoxy groups on viscosity and phase formation, important for personal care products (Hendrikse et al., 2022).

Corrosion Inhibition : A study by Deyab (2015) investigated SLES as a corrosion inhibitor for carbon steel in acetic acid solutions, highlighting its potential application in industrial contexts (Deyab, 2015).

Surfactant Adsorption Studies : Valadbeigi and Tabrizchi (2014) studied the adsorption of SLES on various dish surfaces, providing insights into its behavior in household contexts (Valadbeigi & Tabrizchi, 2014).

Biodegradation of Wastewater : Karray et al. (2016) explored the degradation of SLES in wastewater using membrane bioreactors and isolated bacteria capable of degrading SLES, indicating its impact on wastewater treatment processes (Karray et al., 2016).

Dye and Pigment Interactions : Research by Vleugels et al. (2017) on the complexation between Toluidine blue and SLES elucidates its potential applications in dyeing solutions and effluent treatment (Vleugels et al., 2017).

Potential Contraceptive Device : A study by Haineault et al. (2003) investigated the contraceptive properties of a gel formulation containing sodium lauryl sulfate, a variant of SLES, showing its potential in fertility control (Haineault et al., 2003).

Mecanismo De Acción

Safety and Hazards

SLES may cause some irritation to the mouth and upper digestive tract . It may cause significant skin irritation especially if exposure is prolonged and/or repeated . Contact with eyes can cause severe irritation . If not washed out promptly, it will injure the tissue, and permanent damage may result .

Direcciones Futuras

SLES is an emerging contaminant, being the main component of foaming agents that are increasingly used by the tunnel construction industry . There is limited existing work studying the effect of the ethoxy groups on the phase formation and structure . This is particularly important for the effect the structure has on the viscosity, an important consideration for commercial products .

Propiedades

IUPAC Name |

disodium;1-dodecoxydodecane;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVRDGHCVNAOIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

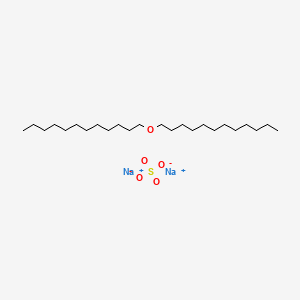

CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

68585-34-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16, ethoxylated, sulfates, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.